molecular formula C21H18F3N7OS B11513483 2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11513483
M. Wt: 473.5 g/mol
InChI Key: PQXBNZLPMLLUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a trifluoromethyl group and a morpholine ring further enhances its chemical diversity and potential biological activity.

Preparation Methods

The synthesis of 4-[3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic synthesis. The synthetic route may start with the preparation of the thienopyridine core, followed by the introduction of the trifluoromethyl group, and finally, the attachment of the morpholine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Cyclization: The morpholine ring can undergo cyclization reactions to form different heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds include other thienopyridine derivatives and triazine-based compounds. Compared to these, 4-[3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include:

  • Thienopyridine derivatives with different substituents.
  • Triazine-based compounds with various functional groups.

This compound’s uniqueness lies in its potential for diverse chemical reactions and broad range of scientific research applications.

Properties

Molecular Formula

C21H18F3N7OS

Molecular Weight

473.5 g/mol

IUPAC Name

2-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C21H18F3N7OS/c22-21(23,24)12-10-13(11-4-2-1-3-5-11)27-18-14(12)15(25)16(33-18)17-28-19(26)30-20(29-17)31-6-8-32-9-7-31/h1-5,10H,6-9,25H2,(H2,26,28,29,30)

InChI Key

PQXBNZLPMLLUBP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CC=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.